molecular formula C10H11NO2 B3395008 3-aminoindane-5-carboxylic acid CAS No. 1213460-70-8

3-aminoindane-5-carboxylic acid

Cat. No.: B3395008
CAS No.: 1213460-70-8
M. Wt: 177.20
InChI Key: BUFRECLNBYNVGG-UHFFFAOYSA-N
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Description

3-Aminoindane-5-carboxylic acid is an organic compound belonging to the indane family, characterized by its indane core structure with an amino group at the 3-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoindane-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indane core, followed by functional group modifications to introduce the amino and carboxylic acid groups. For instance, starting from indanone, the compound can be synthesized through a series of reactions including nitration, reduction, and carboxylation .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoindane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions include nitroindane derivatives, alcohol derivatives, and various substituted indane compounds .

Scientific Research Applications

3-Aminoindane-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of 3-aminoindane-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in electrostatic interactions, while the carboxylic acid group can engage in ionic interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indane core structure but different functional groups.

    3-Aminoindane: Lacks the carboxylic acid group, leading to different chemical properties and applications.

    5-Carboxyindane: Lacks the amino group, resulting in distinct reactivity and uses.

Uniqueness: 3-Aminoindane-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

3-amino-2,3-dihydro-1H-indene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5,9H,3-4,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFRECLNBYNVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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